N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide
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Overview
Description
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide typically involves multiple steps. One common approach starts with the preparation of the intermediate {1-[(furan-2-yl)methyl]piperidin-4-yl}methanol . This intermediate is then reacted with isopropyl oxalyl chloride under controlled conditions to form the final oxalamide compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxalamide group may produce primary or secondary amines.
Scientific Research Applications
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The furan and piperidine rings play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{1-[(furan-2-yl)methyl]piperidin-4-yl}methanol: An intermediate in the synthesis of the target compound.
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide: A structurally similar compound with different substituents on the oxalamide group.
Uniqueness
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-12(2)18-16(21)15(20)17-10-13-5-7-19(8-6-13)11-14-4-3-9-22-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMQAJVFQHXGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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